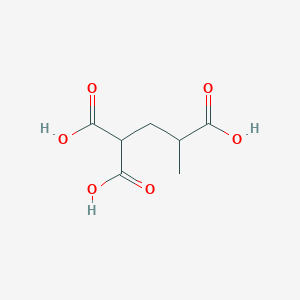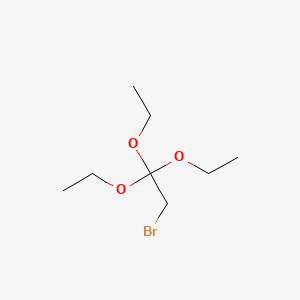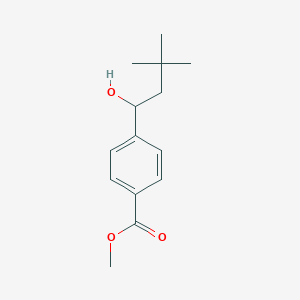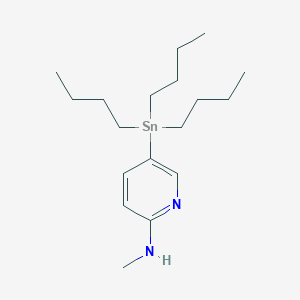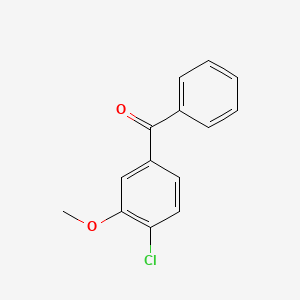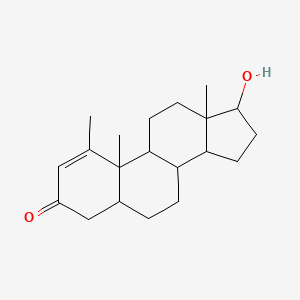
Methenolon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methenolone, also known as methylandrostenolone, is a synthetic androgen and anabolic steroid. It is commonly used in the form of its esters, such as methenolone acetate and methenolone enanthate. Methenolone is known for its moderate anabolic effects and weak androgenic effects, making it a popular choice for those seeking to improve physique and performance without significant side effects .
准备方法
Synthetic Routes and Reaction Conditions
Methenolone can be synthesized through a multi-step process. One common method involves the use of acetic acid isotestosterone as a raw material. The acetic acid isotestosterone undergoes a ketal oxidation reaction with ethylene glycol and calcium hypochlorite at temperatures between 60 and 65 degrees Celsius in the presence of a protonic acid catalyst. This reaction produces a ketal oxide, which is then subjected to a Grignard reaction with a Grignard reagent to yield methenolone .
Industrial Production Methods
The industrial production of methenolone follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, simple operations, and high safety measures. The final product is purified through conversion into methenolone acetic ester, followed by alcoholysis to obtain high-purity methenolone .
化学反应分析
Types of Reactions
Methenolone undergoes various chemical reactions, including:
Oxidation: Methenolone can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert methenolone into its alcohol derivatives.
Substitution: Methenolone can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohol derivatives, and substituted methenolone compounds .
科学研究应用
Methenolone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Medicine: Used in the treatment of anemia due to bone marrow failure and muscle wasting conditions.
Industry: Employed in the development of performance-enhancing drugs and nutritional supplements
作用机制
Methenolone exerts its effects by binding to androgen receptors, which are the biological targets of androgens like testosterone and dihydrotestosterone. This binding stimulates protein synthesis, leading to increased muscle mass and strength. Methenolone also acts as a glucocorticoid antagonist, reducing cortisol levels and preventing muscle breakdown .
相似化合物的比较
Similar Compounds
Drostanolone: Another synthetic anabolic-androgenic steroid with similar properties.
Oxandrolone: Known for its mild anabolic effects and low androgenic activity.
Stanozolol: A synthetic steroid with strong anabolic effects and moderate androgenic effects.
Uniqueness of Methenolone
Methenolone is unique due to its moderate anabolic effects and weak androgenic effects, making it suitable for both male and female users. It also has no estrogenic effects, reducing the risk of side effects such as water retention and gynecomastia .
属性
IUPAC Name |
17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQEDFWRSLVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861836 |
Source


|
| Record name | 17-Hydroxy-1-methylandrost-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

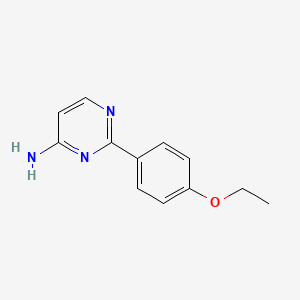
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
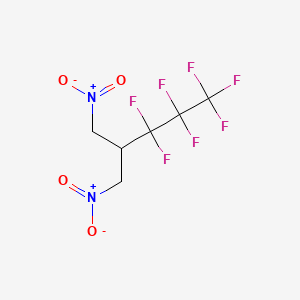
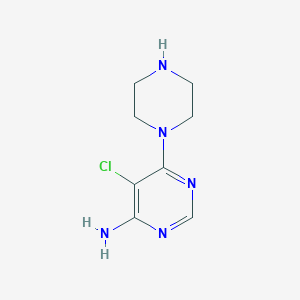
![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
